molecular formula C16H13F2NO3 B11230489 N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11230489
M. Wt: 305.28 g/mol
InChI Key: OFPJSMKQJRYDRJ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical compound with a unique structure that includes a benzodioxepine ring fused with a difluorophenyl group

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be achieved through several methods. One common approach involves the reaction of 3,4-difluoroaniline with 2,3-dihydro-1,4-benzodioxepine-7-carboxylic acid under appropriate conditions to form the desired product. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes by forming stable complexes, leading to a decrease in enzymatic activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H13F2NO3

Molecular Weight

305.28 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C16H13F2NO3/c17-12-4-3-11(9-13(12)18)19-16(20)10-2-5-14-15(8-10)22-7-1-6-21-14/h2-5,8-9H,1,6-7H2,(H,19,20)

InChI Key

OFPJSMKQJRYDRJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)OC1

Origin of Product

United States

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